molecular formula C12H14FNO B4689024 N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide

Cat. No.: B4689024
M. Wt: 207.24 g/mol
InChI Key: JQNJBEYSIJBQKH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a 3-fluoro-4-methylphenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-fluoro-4-methylaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity, while the cyclobutanecarboxamide core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide: Unique due to its specific substituents and structural configuration.

    N-(3-fluoro-4-chlorophenyl)cyclobutanecarboxamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-(3-fluoro-4-methylphenyl)cyclopentanecarboxamide: Similar but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

This compound stands out due to its specific combination of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclobutanecarboxamide core also provides a unique structural framework that can be exploited in various applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJBEYSIJBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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